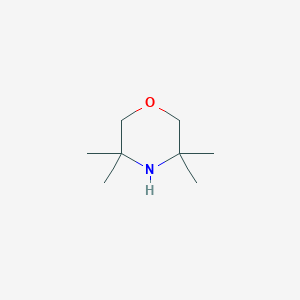

3,3,5,5-四甲基吗啉

描述

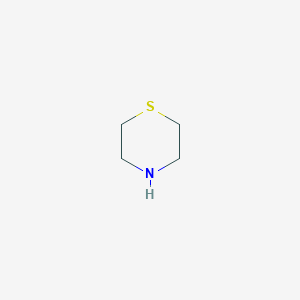

The compound 3,3,5,5-Tetramethylmorpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The tetramethylmorpholine derivatives have been studied for various structural and chemical properties, as well as their potential applications in different chemical reactions and biological activities.

Synthesis Analysis

The synthesis of tetramethylmorpholine derivatives has been explored in several studies. For instance, the cyclization of N-substituted 3,3'-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines in sulfuric acid has been reported, with the reaction proceeding via an SN2-type substitution with partial inversion of configuration before cyclization . Another study also discussed the mechanism of cyclization of 3,3'-iminobis-2-butanols to 2,3,5,6-tetramethylmorpholines, confirming the SN2-type substitution mechanism .

Molecular Structure Analysis

The molecular structure of tetramethylmorpholine derivatives has been determined using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR). For example, the structures of the six isomers of 2,3,5,6-tetramethylmorpholine were determined by proton NMR studies, which provided insights into the stereochemistry of the methyl groups α to the amine group . Additionally, the crystal structure of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates was studied using X-ray diffraction, revealing the structure of a related compound .

Chemical Reactions Analysis

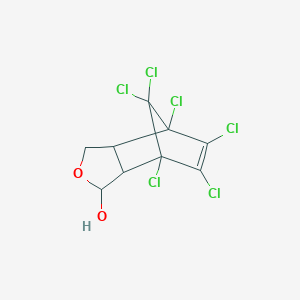

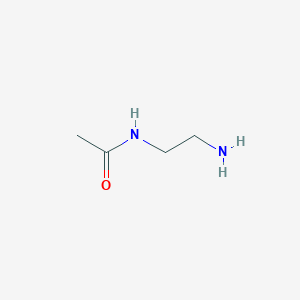

Tetramethylmorpholine derivatives participate in various chemical reactions. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates . Another study reported the photochemical synthesis of a tetracyclo compound that readily undergoes rearrangement with primary amines, demonstrating the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylmorpholine derivatives are influenced by their molecular structure. The gas-phase structure and conformational properties of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a related compound, were studied by gas electron diffraction and quantum chemical calculations, revealing the molecule's chair conformation and geometric parameters . These properties are crucial for understanding the behavior of tetramethylmorpholine derivatives in different environments and their potential applications.

科学研究应用

碳-13 核磁共振研究:分析了包括 2,3,5,6-四甲基吗啉在内的各种甲基取代吗啉的碳-13 核磁共振光谱,温度不同。这项研究有助于理解由于甲基位置引起的环碳位移,并提供了对某些吗啉异构体构象的见解 (Nilsson & Hernestam, 1978)。

异构体的结构研究:进行了 100 MHz 的质子核磁共振研究,以确定 2,3,5,6-四甲基吗啉的六个异构体的结构。这项研究提供了有关α胺基甲基立体化学的有价值数据 (Hernestam & Nilsson, 1976)。

药理学研究:已经对苯甲吗啉类似物 3-氟苯甲吗啉 (3-FPM) 及其异构体(包括苯基吗啉)进行了研究,以探索治疗肥胖和药物依赖等疾病的治疗选择。这项研究强调了吗啉衍生物在开发新的精神活性物质中的作用 (McLaughlin 等人,2017 年)。

环化机理研究:研究了 3,3'-亚氨基双-2-丁醇在硫酸中环化为 2,3,5,6-四甲基吗啉的机理,有助于理解成环过程和取代基的影响 (Hernestam & Stenvall, 1980)。

N-取代亚氨基双-2-丁醇的环化:另一项研究重点关注 N-取代 3,3'-亚氨基双-2-丁醇环化为 N-取代 2,3,5,6-四甲基吗啉,讨论了环化前部分构型反转的 SN2 型取代 (Hernestam & Stenvall, 1980)。

安全和危害

属性

IUPAC Name |

3,3,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHCQUVDDBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404545 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetramethylmorpholine | |

CAS RN |

19412-12-5 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

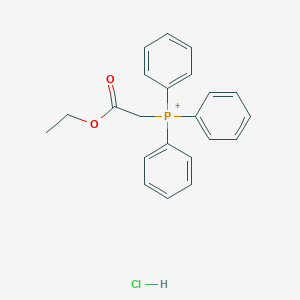

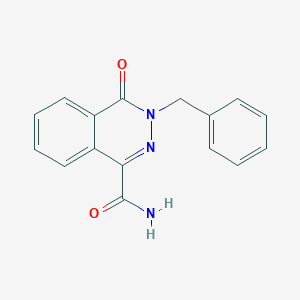

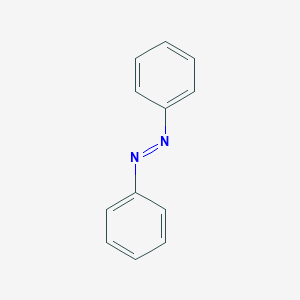

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)